molecular formula C19H14ClN5O3 B11979452 N'-(2-Chloro-5-nitrobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide CAS No. 303104-19-0

N'-(2-Chloro-5-nitrobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Cat. No.: B11979452
CAS No.: 303104-19-0
M. Wt: 395.8 g/mol
InChI Key: KRDDSRVCYVCXMM-UFFVCSGVSA-N
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Description

N’-(2-Chloro-5-nitrobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines a chloro-nitrobenzylidene moiety with a benzoindazole carbohydrazide framework, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Chloro-5-nitrobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of the indazole core, which can be achieved through the cyclization of ortho-substituted benzylidenehydrazines. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, reaction time, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Chloro-5-nitrobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole core, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols, sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted indazole derivatives.

    Oxidation: Formation of oxidized indazole products.

Scientific Research Applications

N’-(2-Chloro-5-nitrobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-Chloro-5-nitrobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects . The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindazole: Known for its anti-inflammatory and anticancer properties.

    3-Amino-1H-indazole: Studied for its antimicrobial and anticancer activities.

    5-Chloro-1H-indazole: Investigated for its potential as an enzyme inhibitor.

Uniqueness

N’-(2-Chloro-5-nitrobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is unique due to the presence of both chloro and nitro substituents on the benzylidene moiety, which enhances its reactivity and potential biological activities. The combination of these functional groups with the indazole core provides a versatile scaffold for the development of new therapeutic agents.

Properties

CAS No.

303104-19-0

Molecular Formula

C19H14ClN5O3

Molecular Weight

395.8 g/mol

IUPAC Name

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C19H14ClN5O3/c20-16-8-6-13(25(27)28)9-12(16)10-21-24-19(26)18-15-7-5-11-3-1-2-4-14(11)17(15)22-23-18/h1-4,6,8-10H,5,7H2,(H,22,23)(H,24,26)/b21-10+

InChI Key

KRDDSRVCYVCXMM-UFFVCSGVSA-N

Isomeric SMILES

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Canonical SMILES

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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